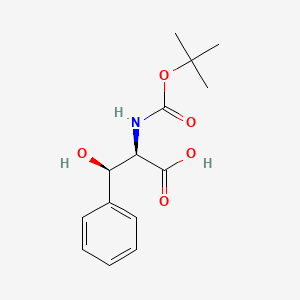

(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid

描述

(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group at the β-position, and a phenyl substituent at the 3rd carbon. Its stereochemistry (2R,3R) is critical for its biological activity and physicochemical properties. The compound is widely utilized as a building block in peptide synthesis and medicinal chemistry due to its stability under acidic conditions and ease of deprotection .

属性

IUPAC Name |

(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUVMOXNPGTBK-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@@H](C1=CC=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373190 | |

| Record name | (betaR)-N-(tert-Butoxycarbonyl)-beta-hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93847-77-9 | |

| Record name | (betaR)-N-(tert-Butoxycarbonyl)-beta-hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Boc Protection of 3-Amino-3-phenylpropanoic Acid Derivatives

Method Overview :

The tert-butoxycarbonyl (Boc) group is introduced to the amino function of 3-amino-2-hydroxy-3-phenylpropanoic acid precursors. A typical protocol involves:

- Esterification : Reacting (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid with ethanol and sulfuric acid to form the ethyl ester.

- Boc Protection : Treating the ester with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) and sodium bicarbonate (NaHCO₃) at 25–30°C.

- Hydrolysis : De-esterification using aqueous lithium hydroxide (LiOH) in ethanol to yield the free carboxylic acid.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Esterification | EtOH, H₂SO₄, 45–55°C, 7–8 h | 85–90 | |

| Boc Protection | Boc₂O, DCM, NaHCO₃, 25–30°C, 5–6 h | 80–85 | |

| Hydrolysis | LiOH·H₂O, EtOH/H₂O, RT, 8 h | 70–75 |

Advantages : High yields and scalability.

Challenges : Requires careful pH control during hydrolysis to prevent racemization.

Stereoselective Reduction of β-Keto-Boc-amino Esters

Method Overview :

This approach leverages asymmetric reduction to install the hydroxyl group:

- β-Keto Ester Synthesis : Condensation of Boc-protected glycine with benzaldehyde derivatives.

- Catalytic Reduction : Use of chiral catalysts (e.g., Ru-BINAP) for enantioselective reduction of the ketone to the alcohol.

- Acid Hydrolysis : Conversion of the ester to the carboxylic acid.

Key Data :

Advantages : Excellent enantiomeric excess (ee).

Challenges : High catalyst costs and sensitivity to reaction conditions.

Crystallization-Driven Purification

Method Overview : Post-synthesis purification is critical for isolating the racemic mixture. A patent outlines:

- Seed Crystal Addition : Introducing Boc-protected amino acid seed crystals to induce crystallization.

- Solvent System : Using weak polar solvents (e.g., n-hexane) for slurry formation.

- Drying : Vacuum drying at 60°C to isolate the pure product.

Key Data :

| Parameter | Conditions | Purity (%) | Source |

|---|---|---|---|

| Crystallization | n-Hexane, 0.2–2% seed crystals, 10–50 h | ≥98 | |

| Drying | 60°C, 10–30 h under vacuum | 99.5 |

Advantages : Enhances purity without chromatography.

Challenges : Requires optimization of solvent ratios and seeding techniques.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Boc Protection | 70–85 | 95–98 | Moderate | High |

| Asymmetric Reduction | 65–80 | 97–99 | High | Moderate |

| Crystallization | – | ≥98 | – | High |

Industrial-Scale Considerations

- Cost Efficiency : Method 2.1 is preferred for large-scale production due to lower catalyst costs.

- Regulatory Compliance : Crystallization (Method 2.3) aligns with Good Manufacturing Practice (GMP) guidelines for pharmaceuticals.

- Environmental Impact : DCM in Boc protection steps necessitates solvent recovery systems to meet green chemistry standards.

Emerging Techniques

化学反应分析

Types of Reactions

(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Boc protecting group can be substituted under acidic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions.

科学研究应用

Applications in Medicinal Chemistry

1. Peptide Synthesis

The compound serves as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is widely used for protecting amines during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This property is crucial in the development of peptide-based drugs.

2. Drug Development

Research indicates that derivatives of this compound exhibit biological activity, making them potential candidates for drug development. For instance, modifications to the phenyl group can enhance the pharmacological properties of the resulting compounds, targeting specific diseases such as cancer and neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of Boc-protected amino acids, including (2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid. Results showed that certain derivatives inhibited tumor growth in vitro and in vivo models, suggesting a pathway for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of compounds derived from this compound. The study demonstrated that these compounds could reduce oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative diseases like Alzheimer's.

Applications in Biochemistry

1. Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies due to its structural similarity to natural substrates. By examining how this compound interacts with specific enzymes, researchers can gain insights into enzyme mechanisms and develop inhibitors for therapeutic purposes.

2. Metabolic Pathway Research

Research involving metabolic pathways often employs this compound to trace biochemical processes. Its incorporation into metabolic studies helps elucidate pathways involved in amino acid metabolism and related disorders.

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Peptide Synthesis | Building block for peptide synthesis | Essential for selective reactions |

| Drug Development | Potential anticancer and neuroprotective agents | Inhibition of tumor growth |

| Enzyme Inhibition | Studies on enzyme mechanisms | Insights into enzyme interactions |

| Metabolic Pathway Research | Tracing biochemical processes | Elucidation of amino acid metabolism |

作用机制

The mechanism of action of (2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. The Boc group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. The hydroxyl and amino groups participate in hydrogen bonding and other interactions that are crucial for its biological activity .

相似化合物的比较

Key Properties :

- Molecular Formula: C₁₄H₁₉NO₅

- Molecular Weight : 281.30 g/mol

- CAS Number : 59937-42-7

- Storage : 2–8°C in a dry, sealed environment .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of Boc-protected β-hydroxy amino acids. Below is a detailed comparison with analogues differing in substituents, stereochemistry, or backbone structure:

Physicochemical Properties

- Solubility : The phenyl and trifluoromethyl variants exhibit reduced aqueous solubility compared to the parent compound due to increased hydrophobicity .

- Acidity : The naphthalen-2-yl derivative has a predicted pKa of 3.49, slightly lower than the parent compound, likely due to electron-withdrawing effects .

- Thermal Stability : Higher boiling points (e.g., 553.5°C for the naphthalen-2-yl variant) correlate with increased aromatic bulk .

生物活性

(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid (commonly referred to as Boc-3-hydroxy-3-phenylpropionic acid) is a compound of significant interest in medicinal chemistry and biochemistry. Its structure features a tert-butoxycarbonyl (Boc) group, which is known for its role in protecting amino groups during synthesis. The compound's biological activity is primarily attributed to its interaction with various biological targets, influencing metabolic pathways and exhibiting potential therapeutic effects.

The molecular formula of this compound is C15H21NO4, with a molecular weight of approximately 277.34 g/mol. Its structure includes a phenyl group attached to a propanoic acid backbone, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 277.34 g/mol |

| CAS Number | 85979-33-5 |

| Purity | ≥95% |

The biological activity of this compound is linked to its ability to act as an inhibitor of certain enzymes and receptors. Specifically, studies have shown that derivatives of phenylpropanoic acids can modulate the activity of enzymes involved in metabolic pathways such as:

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. Compounds similar to Boc-3-hydroxy-3-phenylpropionic acid have demonstrated inhibitory effects on DPP-IV, leading to increased insulin secretion and decreased blood glucose levels.

- Antimicrobial Activity : Research indicates that phenylpropanoic acid derivatives exhibit broad-spectrum antimicrobial properties against various Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

- Antidiabetic Effects : A study published in Journal of Medicinal Chemistry explored the synthesis of DPP-IV inhibitors based on phenylpropanoic acid derivatives. The results indicated that compounds with the Boc protection exhibited enhanced DPP-IV inhibition compared to unprotected analogs, suggesting improved stability and bioavailability in vivo .

- Antimicrobial Properties : Research in Applied Microbiology demonstrated that Boc-protected phenylpropanoic acids showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Research Findings

Recent investigations into the compound's pharmacokinetics and toxicity profiles have provided valuable insights:

- Metabolic Stability : Studies indicate that the Boc group enhances the metabolic stability of the compound, reducing the rate of hydrolysis in physiological conditions. This property is crucial for maintaining effective concentrations in therapeutic applications .

- Toxicity Assessments : Toxicological evaluations have shown that this compound exhibits low toxicity in vitro, making it a promising candidate for further development .

常见问题

How can researchers optimize the hydrolysis of tert-butoxycarbonyl (Boc) protecting groups in the synthesis of this compound?

Basic (Synthesis Design)

The Boc group is typically cleaved under acidic conditions, but optimization requires careful pH control and solvent selection. For example, in analogous syntheses, LiOH in a THF/water mixture (4:1 v/v) at room temperature effectively hydrolyzes esters without degrading sensitive functional groups . Monitor reaction progress via TLC or HPLC, and adjust reaction time (e.g., 2–4 hours) to balance yield and purity. Neutralize the mixture with dilute HCl (pH ~6) to precipitate the product, avoiding excessive acidification that may decompose the hydroxy-phenyl moiety.

What strategies ensure stereochemical fidelity during the synthesis of the (2R,3R) diastereomer?

Advanced (Stereochemical Control)

Chiral resolution or asymmetric catalysis is critical. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic methods to control the α-amino and β-hydroxy stereocenters. For example, Sharpless asymmetric dihydroxylation or kinetic resolution via lipases can enforce the desired (2R,3R) configuration . Confirm stereochemistry using polarimetry, X-ray crystallography, or advanced NMR techniques (e.g., NOESY for spatial proximity analysis).

Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Basic (Characterization)

Combine HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and LC-MS for molecular weight confirmation (expected [M+H]+: ~322.3 g/mol). For structural validation, employ 1H/13C NMR: key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and the hydroxy proton (δ ~5.2 ppm, broad) . FT-IR can confirm carbonyl stretches (Boc C=O: ~1690 cm⁻¹; carboxylic acid: ~1700–1720 cm⁻¹).

How should researchers address contradictions in reported yields for similar Boc-protected amino acid syntheses?

Advanced (Data Analysis)

Discrepancies often arise from solvent polarity, temperature, or catalyst loading. For instance, THF/water mixtures may improve solubility and yield compared to DCM/water . Systematically vary parameters using design-of-experiments (DoE) approaches. Compare activation energies (via Arrhenius plots) to identify rate-limiting steps. Cross-validate results with independent methods (e.g., microwave-assisted vs. conventional heating).

What safety precautions are essential when handling this compound in the laboratory?

Basic (Safety Protocols)

Wear PPE (gloves, goggles, lab coat) due to hazards (H315/H319: skin/eye irritation). Avoid inhalation of dust by using fume hoods. Store at 2–8°C in sealed containers, away from oxidizers . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Dispose of waste via certified hazardous waste services.

How does solvent choice impact the stability of the β-hydroxy group during synthesis?

Advanced (Reaction Optimization)

Polar aprotic solvents (e.g., DMF, DMSO) may stabilize intermediates but risk β-elimination of the hydroxy group. Use mixed solvents (e.g., THF/water) to balance solubility and minimize degradation. Monitor byproducts via LC-MS; if dehydration occurs (e.g., forming an α,β-unsaturated acid), reduce temperature or add radical scavengers (e.g., BHT) .

What purification methods are optimal for isolating this compound from reaction mixtures?

Basic (Purification)

Precipitate the crude product by acidifying the aqueous layer (pH 6–7) and extract with ethyl acetate. Use silica gel chromatography (hexane/ethyl acetate gradient) for further purification. For high-purity batches, employ recrystallization from ethanol/water (3:1) . Confirm final purity via melting point (expected ~120–125°C) and elemental analysis.

How can acid-sensitive intermediates be stabilized during Boc deprotection?

Advanced (Intermediate Handling)

Replace traditional HCl/dioxane with milder acids (e.g., TFA in DCM) at 0°C to minimize side reactions. Quench the reaction with a saturated NaHCO3 solution immediately after completion. Protect the β-hydroxy group by temporary silylation (e.g., TBSCl) if decomposition persists .

What conditions accelerate hydrolytic degradation of this compound, and how can stability be tested?

Basic (Stability Studies)

Conduct accelerated stability testing at 40°C/75% RH over 4 weeks. Monitor degradation via HPLC; hydrolytic cleavage of the Boc group generates 3-amino-2-hydroxy-3-phenylpropanoic acid. Use phosphate buffers (pH 7.4) to simulate physiological conditions. Store lyophilized samples under argon to extend shelf life .

How do fluorinated analogs of this compound compare in biological activity?

Advanced (Structure-Activity Relationships)

Fluorine substitution (e.g., 4-CF3 or 2,4,5-F3 on the phenyl ring) enhances metabolic stability and target binding. Compare logP (e.g., ~2.3 for non-fluorinated vs. ~3.1 for trifluoromethyl derivatives) and solubility via shake-flask assays . Test in vitro potency using enzyme inhibition assays (e.g., serine hydrolases) and correlate with computational docking (e.g., AutoDock Vina).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。